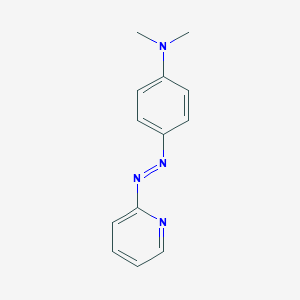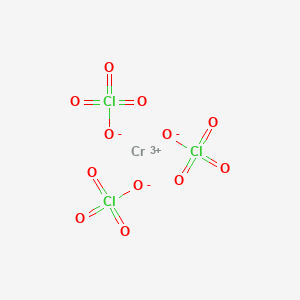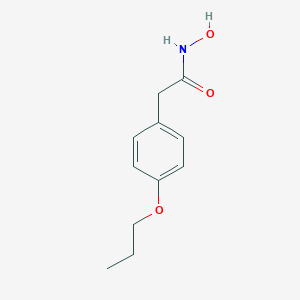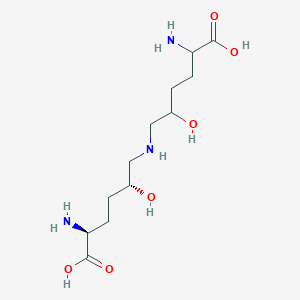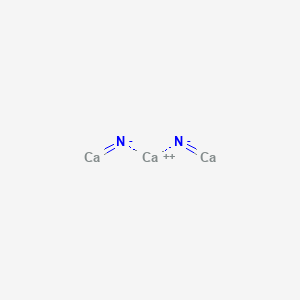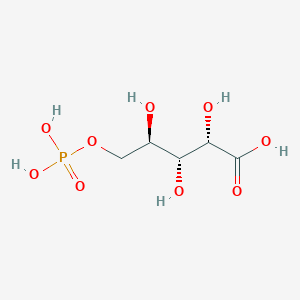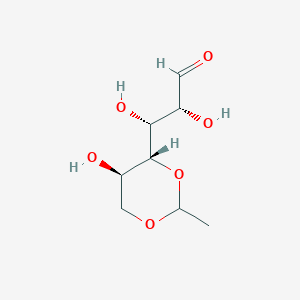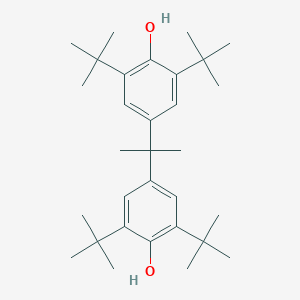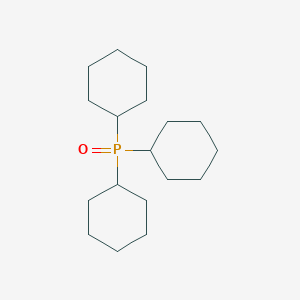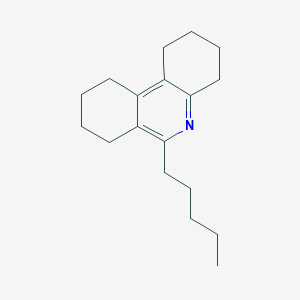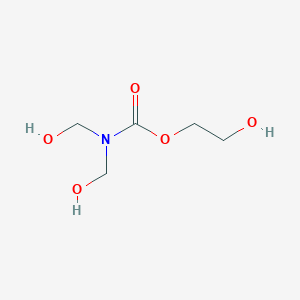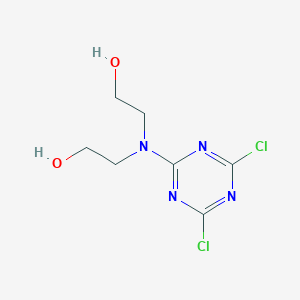
2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol, commonly known as DCTE, is a chemical compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and polar solvents. DCTE is synthesized using a specific method, and its mechanism of action is well-known.
作用機序
DCTE acts as a bifunctional cross-linker, which means that it can form covalent bonds with two different molecules simultaneously. The reaction takes place between the amino groups of one molecule and the hydroxyl groups of another molecule. The resulting cross-linked product is more stable and resistant to denaturation than the individual molecules.
生化学的および生理学的効果
DCTE has been shown to have minimal toxicity in vitro and in vivo. It does not interfere with the normal physiological functions of cells or tissues. DCTE has been used to stabilize enzymes, antibodies, and other proteins for biochemical assays and biophysical studies. It has also been used to cross-link DNA and RNA for structural studies.
実験室実験の利点と制限
The main advantage of DCTE is its high efficiency in cross-linking molecules. It can form stable cross-links at low concentrations and short reaction times. DCTE is also compatible with a wide range of biological molecules and conditions. The main limitation of DCTE is its potential for non-specific cross-linking, which can interfere with the interpretation of experimental results. Therefore, careful optimization of the reaction conditions and controls is necessary.
将来の方向性
The future directions of DCTE research include the development of new cross-linking strategies and applications. One direction is the use of DCTE in the synthesis of hydrogels, which are three-dimensional networks of cross-linked polymers. Hydrogels have potential applications in tissue engineering, drug delivery, and biosensors. Another direction is the use of DCTE in the synthesis of metal-organic frameworks, which are porous materials with high surface area and tunable properties. Metal-organic frameworks have potential applications in gas storage, catalysis, and separation.
Conclusion:
In conclusion, DCTE is a versatile cross-linking agent that has many scientific research applications. Its synthesis method is straightforward, and its mechanism of action is well-understood. DCTE has minimal toxicity and is compatible with a wide range of biological molecules and conditions. Its advantages and limitations for lab experiments must be carefully considered. The future directions of DCTE research are promising and offer many opportunities for new discoveries and applications.
科学的研究の応用
DCTE is widely used in scientific research as a cross-linking agent for proteins, peptides, and nucleotides. It is used to stabilize protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. DCTE is also used in the synthesis of dendrimers, which are highly branched macromolecules with multiple functional groups. Dendrimers are used in drug delivery, gene therapy, and imaging.
特性
CAS番号 |
13436-79-8 |
|---|---|
製品名 |
2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol |
分子式 |
C7H10Cl2N4O2 |
分子量 |
253.08 g/mol |
IUPAC名 |
2-[(4,6-dichloro-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C7H10Cl2N4O2/c8-5-10-6(9)12-7(11-5)13(1-3-14)2-4-15/h14-15H,1-4H2 |
InChIキー |
GAVNYHWVCOTMTQ-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)C1=NC(=NC(=N1)Cl)Cl |
正規SMILES |
C(CO)N(CCO)C1=NC(=NC(=N1)Cl)Cl |
その他のCAS番号 |
13436-79-8 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


